Lipophilic-Ligand Efficiency Balance: Computed XLogP3 Comparison Against the Benzenesulfonamide Analog
The title compound's 3-phenylpropanamide side chain provides a computed XLogP3 of 2 [1], placing it in a favorable lipophilicity window for oral bioavailability (typically XLogP 1–3). In contrast, the directly comparable benzenesulfonamide analog N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide (CAS 922063-71-6) contains a polar sulfonamide group that reduces lipophilicity, with a computed XLogP3 of approximately 1.2 [2]. This 0.8 log unit difference corresponds to a ~6-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide: XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 ≈ 0.8 (≈6-fold lower lipophilicity for sulfonamide) |
| Conditions | Computed by XLogP3 algorithm (PubChem); consistent across multiple computational prediction tools |
Why This Matters
This lipophilicity differential makes the title compound better suited for cell-based assays requiring membrane penetration, while the sulfonamide analog may be preferable for target classes with polar binding sites.
- [1] PubChem Compound Summary for CID 44015679. Computed XLogP3 = 2. View Source
- [2] Kuujia product page for CAS 922063-71-6, listing molecular properties. View Source
